4-Ethynyl-D-phenylalanine HCl
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Overview
Description
4-Ethynyl-D-phenylalanine HCl is a white to off-white solid that is soluble in water. It is a derivative of the amino acid phenylalanine, containing an ethynyl group. This compound has a specific stereochemistry, being the D-enantiomer of phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 4-Ethynyl-D-phenylalanine HCl may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-D-phenylalanine HCl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4-Ethynyl-D-phenylalanine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-D-phenylalanine HCl involves its incorporation into proteins in place of phenylalanine. This can alter the structure and function of the protein, providing insights into protein dynamics and interactions. The ethynyl group can also participate in click chemistry reactions, enabling the labeling and tracking of proteins in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-DL-phenylalanine: An inhibitor of serotonin synthesis, used in research on neurotransmitter function.
4-Ethynyl-L-phenylalanine: Similar to 4-Ethynyl-D-phenylalanine HCl but with a different stereochemistry, used in click chemistry applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ethynyl group, which allows for versatile chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-ethynylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
PPDNGMUGVMESGE-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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